

Application Notes and Protocols for the Synthesis of TBI-223

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-4-nitroaniline**

Cat. No.: **B181687**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a promising oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains.^[1] As a next-generation oxazolidinone, TBI-223 is designed to offer a superior safety profile compared to its predecessor, linezolid, particularly concerning myelosuppression.^[2] This document provides detailed protocols for the synthesis of TBI-223, starting from **2-Fluoro-4-nitroaniline**, based on published literature. It also includes quantitative data on the synthesis and biological activity of TBI-223, along with diagrams illustrating its mechanism of action and synthetic workflow.

Chemical Structure

The chemical structure of TBI-223 is methyl N-[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate.^[3]

Molecular Formula: C₁₇H₂₀FN₃O₅^[4]

CAS Number: 2071265-08-0^[3]

Data Presentation

Table 1: Synthesis of Intermediate 1 - 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Parameter	Value	Reference
Starting Material	2-Fluoro-4-nitroaniline	[4]
Alkylation Agent	3,3-bis(bromomethyl)oxetane (BBMO)	[4]
Base	Sodium Hydroxide (50 wt % aq.)	[4]
Solvent	Acetone	[4]
Temperature	50 °C	[4]
Reaction Time	16 h	[4]
Isolated Yield	87% (on a 100 g scale)	[4]
Final Product Purity	>99%	[4]

Table 2: Preclinical Pharmacokinetic and Safety Data for TBI-223

Parameter	Species	Value	Reference
Pharmacokinetics			
Half-life	Mice	3 hr	[5]
Rats	8 hr	[5]	
Oral Bioavailability	Mice, Rats, Dogs	High	[5]
Safety			
Mammalian Mitochondrial Protein Synthesis IC ₅₀	In vitro (HepG2 cells)	>74 µM (vs. 8 µM for Linezolid)	[5]
28-day Bone Marrow Toxicity	Rats	No toxicity observed (AUC: 1685 µg·hr/mL)	[5]
14-day Bone Marrow Toxicity	Dogs	No toxicity observed (at 150 mg/kg/day)	[5]
NOAEL (14-day study)	Rats (male)	200 mg/kg/day (vs. 20 mg/kg/day for Linezolid)	[5]
NOAEL (14-day study)	Rats (female)	75 mg/kg/day (vs. 20 mg/kg/day for Linezolid)	[5]

NOAEL: No-Observed-Adverse-Effect-Level AUC: Area Under the Curve

Experimental Protocols

The synthesis of TBI-223 can be conceptualized as a multi-step process. A detailed, scalable protocol for the key intermediate has been published and is presented below. The subsequent steps are proposed based on established synthetic methodologies for oxazolidinone antibiotics.

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Intermediate 1)

This protocol is adapted from a publication in *Organic Process Research & Development*.[\[4\]](#)

Materials:

- **2-Fluoro-4-nitroaniline**
- 3,3-bis(bromomethyl)oxetane (BBMO)
- Sodium hydroxide (50 wt % aqueous solution)
- Acetone
- Methyl tert-butyl ether (MTBE) for workup

Procedure:

- To a reaction vessel, add **2-fluoro-4-nitroaniline** (1 equivalent), 3,3-bis(bromomethyl)oxetane (1.2 equivalents), and acetone.
- With stirring, add sodium hydroxide (2.5 equivalents) to the mixture.
- Heat the reaction mixture to 50 °C and maintain for 16 hours.
- Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
- Upon completion, cool the reaction mixture and perform a suitable workup, which may include filtration and washing with a solvent like MTBE to isolate the crude product.
- The crude product can be further purified by trituration with MTBE to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.

Proposed Synthesis of TBI-223 from Intermediate 1

The following steps outline a proposed synthetic route to convert the nitro-intermediate into the final TBI-223 product. This route is based on common transformations used in the synthesis of oxazolidinone antibiotics.

Step 1: Reduction of the Nitro Group

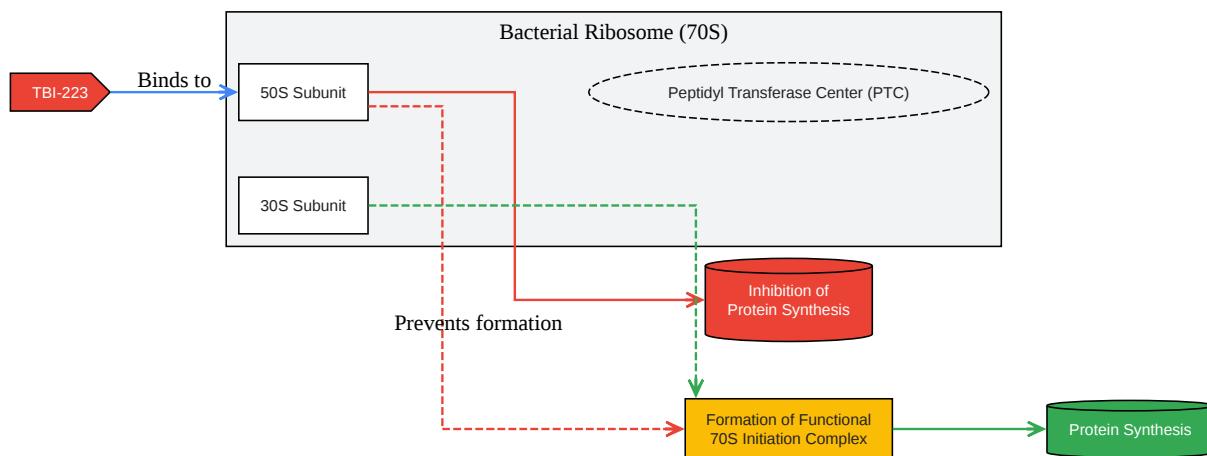
The nitro group of Intermediate 1 is reduced to an aniline derivative.

- Reagents: A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed.
- General Procedure:
 - Dissolve 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., ethanol, ethyl acetate).
 - Add a catalytic amount of Pd/C.
 - Pressurize the reaction vessel with hydrogen gas.
 - Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
 - Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the aniline intermediate, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-3-fluoroaniline.

Step 2: Formation of the Oxazolidinone Ring

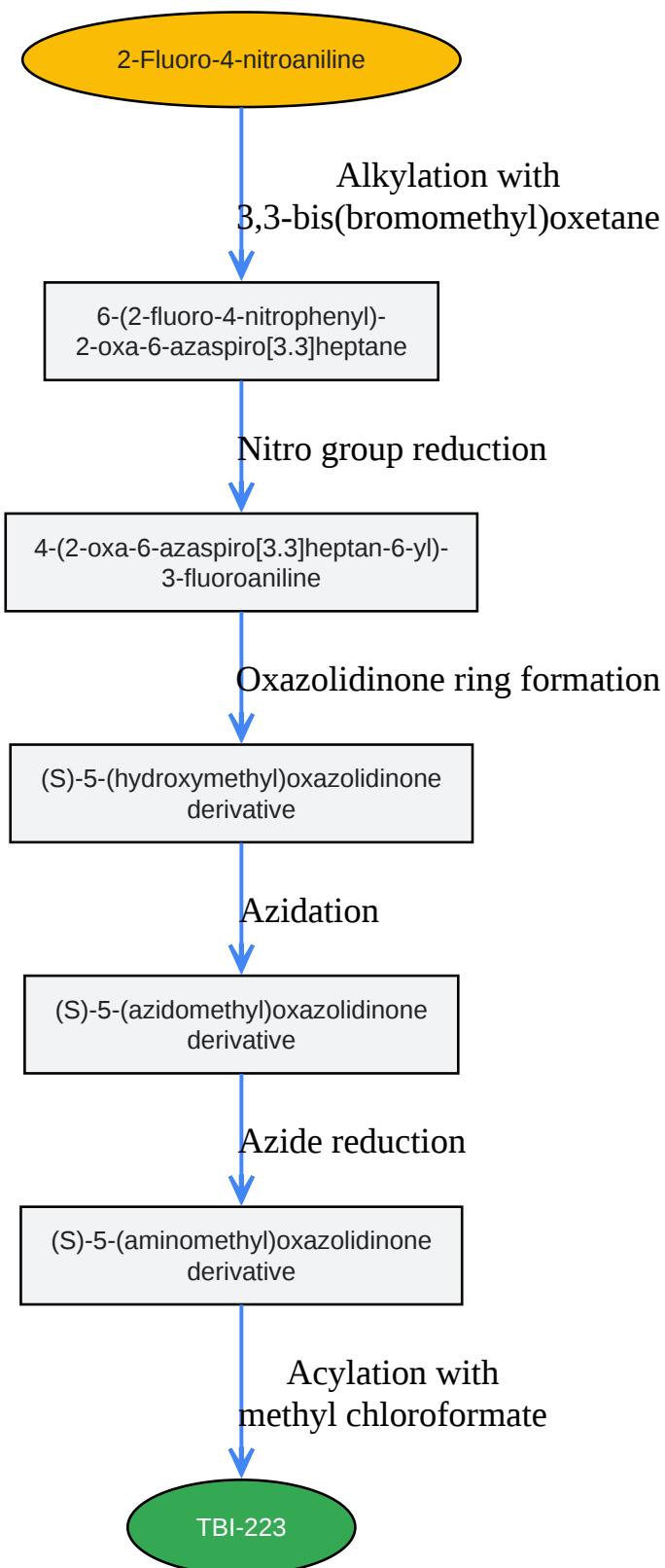
The aniline intermediate is then converted to the core oxazolidinone structure. This is a critical step that establishes the stereochemistry of the final product.

- Reagents: This transformation is typically achieved by reaction with a chiral building block. A common approach involves reaction with (R)-glycidyl butyrate followed by cyclization, or reaction with (R)-epichlorohydrin and subsequent ring closure. Another method involves the use of a chloroformate to form a carbamate, followed by cyclization.
- General Procedure (using (R)-glycidyl butyrate):
 - React the aniline intermediate with (R)-glycidyl butyrate in a suitable solvent (e.g., acetonitrile) at elevated temperature.


- The resulting intermediate alcohol is then cyclized to the oxazolidinone, often with the use of a base. This step forms the (S)-5-(hydroxymethyl)oxazolidinone derivative.

Step 3: Introduction of the N-methylcarbamate Side Chain

The final step involves the elaboration of the C5-hydroxymethyl group to the desired N-methylcarbamate side chain.


- **Reagents:** This multi-step process typically involves converting the primary alcohol to a leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide, reduction of the azide to an amine, and finally acylation with methyl chloroformate.
- **General Procedure:**
 - Activate the hydroxyl group of the oxazolidinone intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
 - Displace the resulting sulfonate with sodium azide in a polar aprotic solvent (e.g., DMF).
 - Reduce the azide to a primary amine, for example by catalytic hydrogenation (Pd/C, H₂) or using a reducing agent like triphenylphosphine (Staudinger reaction).
 - React the resulting amine with methyl chloroformate in the presence of a base to form the final N-methylcarbamate product, TBI-223.
 - Purify the final product by chromatography or recrystallization.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of TBI-223.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for TBI-223.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. revive.gardp.org [revive.gardp.org]
- 3. Tbi-223 | C17H20FN3O5 | CID 126494519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TBI-223 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of TBI-223]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181687#synthesis-of-tbi-223-using-2-fluoro-4-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com